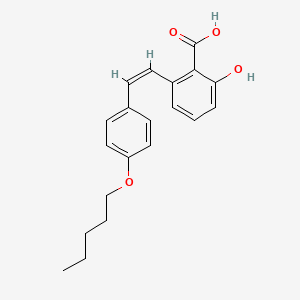

(Z)-2-Hydroxy-6-(4-(pentyloxy)styryl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

CAY10669 is a chemical compound known for its inhibitory effects on the histone acetyltransferase PCAF (p300/CREB-binding protein-associated factor). It has a molecular formula of C20H22O4 and a molecular weight of 326.39 g/mol . This compound is a derivative of anacardic acid and has shown a two-fold improvement in inhibitory potency over anacardic acid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CAY10669 involves the derivatization of anacardic acid. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods: Industrial production methods for CAY10669 are not widely documented. Typically, such compounds are produced in specialized chemical synthesis laboratories under controlled conditions to ensure high purity and yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen: CAY10669 unterliegt hauptsächlich Reaktionen, die typisch für phenolische Verbindungen und Carbonsäuren sind. Dazu gehören:

Oxidation: Die phenolische Hydroxylgruppe kann zu Chinonen oxidiert werden.

Reduktion: Die Carbonsäuregruppe kann zu Alkoholen reduziert werden.

Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Bedingungen mit Elektrophilen wie Halogenen oder Nitriermitteln.

Hauptprodukte:

Oxidation: Bildung von Chinonen.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von substituierten aromatischen Verbindungen.

Wissenschaftliche Forschungsanwendungen

CAY10669 hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Epigenetik und Krebsforschung:

Krebsforschung: CAY10669 wird verwendet, um das Potenzial von Histon-Acetyltransferase-Inhibitoren als therapeutische Mittel zur Behandlung von Krebs zu untersuchen.

Biologie: Es wird in Studien zur Zelldifferenzierung und -proliferation eingesetzt.

5. Wirkmechanismus

CAY10669 übt seine Wirkung aus, indem es die Aktivität der Histon-Acetyltransferase PCAF hemmt. Dieses Enzym ist an der Acetylierung von Histonproteinen beteiligt, die eine entscheidende Rolle bei der Regulation der Genexpression spielt. Durch die Hemmung von PCAF reduziert CAY10669 die Acetylierung von Histon H4, was zu Veränderungen der Chromatinstruktur und Genexpression führt . Das molekulare Ziel von CAY10669 ist das aktive Zentrum des PCAF-Enzyms, an dem es bindet und den Transfer von Acetylgruppen auf Histonproteine verhindert .

Wirkmechanismus

CAY10669 exerts its effects by inhibiting the activity of the histone acetyltransferase PCAF. This enzyme is involved in the acetylation of histone proteins, which plays a crucial role in the regulation of gene expression. By inhibiting PCAF, CAY10669 reduces the acetylation of histone H4, leading to changes in chromatin structure and gene expression . The molecular target of CAY10669 is the active site of the PCAF enzyme, where it binds and prevents the transfer of acetyl groups to histone proteins .

Vergleich Mit ähnlichen Verbindungen

CAY10669 ist einzigartig aufgrund seiner verbesserten inhibitorischen Potenz gegenüber Anacardsäure. Zu den ähnlichen Verbindungen gehören:

Anacardsäure: Die Stammverbindung, von der CAY10669 abgeleitet ist.

SGC-CBP30: Ein weiterer Histon-Acetyltransferase-Inhibitor mit unterschiedlichen molekularen Zielen und Wirkmechanismen.

CAY10669 zeichnet sich durch seine spezifische und potente Hemmung von PCAF aus, was es zu einem wertvollen Werkzeug in der epigenetischen Forschung macht .

Biologische Aktivität

(Z)-2-Hydroxy-6-(4-(pentyloxy)styryl)benzoic acid, also known as CAY10669, is a synthetic compound notable for its biological activities, particularly its role as an inhibitor of histone acetyltransferase PCAF (p300/CREB-binding protein-associated factor). This compound is part of a broader category of benzoic acid derivatives that have garnered attention in the fields of epigenetics and cancer research due to their potential therapeutic applications.

- Molecular Formula : C20H22O4

- Molecular Weight : 326.39 g/mol

- Solubility : Soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol, indicating good absorption and distribution characteristics in biological systems.

CAY10669 primarily acts as an inhibitor of the PCAF enzyme. The inhibition mechanism involves binding to the enzyme, which subsequently affects histone acetylation pathways crucial for gene expression regulation. The compound has an IC50 value of approximately 662 μM, demonstrating its potency in inhibiting PCAF activity.

1. Histone Acetylation Inhibition

CAY10669 has been shown to dose-dependently inhibit histone H4 acetylation in HepG2 cells at concentrations ranging from 30 to 60 μM. This inhibition suggests a significant role in modulating gene expression through epigenetic mechanisms.

2. Cytotoxicity

Research indicates that CAY10669 exhibits cytotoxic effects in zebrafish embryos. This finding highlights its potential impact on developmental processes and raises questions about its safety profile for therapeutic use.

3. Transgene Expression

In CHO-K1 cells, CAY10669 has been reported to enhance transgene expression, suggesting its utility in gene therapy applications where increased gene expression is desired.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Histone Acetylation | Inhibition in HepG2 cells (30-60 μM) | |

| Cytotoxicity | Induced cytotoxic effects in zebrafish embryos | |

| Transgene Expression | Enhanced expression in CHO-K1 cells | |

| Epigenetic Modulation | Inhibits PCAF leading to altered gene expression |

Case Study: Epigenetic Research

In a study exploring the role of histone acetyltransferases in cancer biology, CAY10669 was utilized to assess the effects of PCAF inhibition on tumor cell proliferation. The results indicated that inhibiting PCAF activity could lead to reduced cell viability and altered cell cycle progression, emphasizing the compound's potential as a therapeutic agent in cancer treatment .

Pharmacokinetics

The pharmacokinetic profile of CAY10669 suggests favorable absorption characteristics due to its solubility in organic solvents commonly used in biological assays. However, further studies are required to fully characterize its metabolic pathways and excretion routes.

Eigenschaften

IUPAC Name |

2-hydroxy-6-[(Z)-2-(4-pentoxyphenyl)ethenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-2-3-4-14-24-17-12-9-15(10-13-17)8-11-16-6-5-7-18(21)19(16)20(22)23/h5-13,21H,2-4,14H2,1H3,(H,22,23)/b11-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTUSBQKQHUSQE-FLIBITNWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C=CC2=C(C(=CC=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC1=CC=C(C=C1)/C=C\C2=C(C(=CC=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.